1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes bromine, fluorine, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 2-bromo-4-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and fluorine are introduced to the phenyl ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane: Shares similar structural features but differs in the presence of a dioxolane ring.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Another related compound with a different ester functional group.
4-Fluorophenylboronic acid: Contains a fluorophenyl group but lacks the pyrrolidine ring.
Uniqueness
1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of bromine, fluorine, and a pyrrolidine ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H9BrFNO3 |
---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrFNO3/c12-8-4-7(13)1-2-9(8)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
InChI Key |
RQOLVSJIXNFVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)F)Br)C(=O)O |
Origin of Product |
United States |
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